N-(R-Carboxy-ethyl)-alpha-(S)-(2-phenylethyl)glycyl-L-arginine-N-phenylamide
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Overview
Description
Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium is a complex organic compound belonging to the class of dipeptides. It is characterized by the presence of two alpha-amino acids joined by a peptide bond. This compound has a molecular formula of C25H35N6O4 and a molecular weight of 483.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity. Common reagents used in the synthesis include protecting groups for amino acids, coupling agents like EDCI or DCC, and solvents such as DMF or DCM .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high throughput and consistency. The process includes solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Chemical Reactions Analysis
Types of Reactions
Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium can be compared with other similar compounds, such as:
Dipeptides: Compounds containing two amino acids joined by a peptide bond.
Amino Acid Derivatives: Compounds derived from amino acids with various modifications.
Peptide Mimetics: Compounds designed to mimic the structure and function of peptides.
The uniqueness of Diamino-N-[(4S)-5-anilino-4-{[(2S)-2-{[(1R)-1-carboxyethyl]amino}-4-phenylbutanoyl]amino}-5-oxopentyl]methaniminium lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H35N6O4+ |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[(4S)-5-anilino-4-[[(2S)-2-[[(1R)-1-carboxyethyl]amino]-4-phenylbutanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |
InChI |
InChI=1S/C25H34N6O4/c1-17(24(34)35)29-21(15-14-18-9-4-2-5-10-18)23(33)31-20(13-8-16-28-25(26)27)22(32)30-19-11-6-3-7-12-19/h2-7,9-12,17,20-21,29H,8,13-16H2,1H3,(H,30,32)(H,31,33)(H,34,35)(H4,26,27,28)/p+1/t17-,20+,21+/m1/s1 |
InChI Key |
HDGWGGCPTVXRNA-QMMLZNLJSA-O |
Isomeric SMILES |
C[C@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)NC(CCC[NH+]=C(N)N)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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